Technical Profile & Synthesis Strategy: (6-Bromo-4-methylpyridin-3-yl)(phenyl)methanol
Technical Profile & Synthesis Strategy: (6-Bromo-4-methylpyridin-3-yl)(phenyl)methanol
This is a comprehensive technical guide for (6-Bromo-4-methylpyridin-3-yl)(phenyl)methanol , designed for researchers in medicinal chemistry and drug development.
Introduction & Chemical Identity
(6-Bromo-4-methylpyridin-3-yl)(phenyl)methanol is a high-value heterocyclic building block used primarily in the synthesis of pharmaceutical agents. Its structure features a trisubstituted pyridine scaffold (3,4,6-substitution pattern) containing a secondary alcohol, a reactive aryl bromide, and a steric methyl group. This unique substitution pattern makes it a critical intermediate for developing kinase inhibitors and GPCR modulators, where the 4-methyl group often enforces specific conformational constraints in the active site.
Core Identification Data
| Property | Specification |
| CAS Registry Number | 1355175-92-6 |
| IUPAC Name | (6-Bromo-4-methylpyridin-3-yl)(phenyl)methanol |
| Molecular Formula | C₁₃H₁₂BrNO |
| Molecular Weight | 278.15 g/mol |
| SMILES | CC1=C(C(O)C2=CC=CC=C2)C=NC(Br)=C1 |
| InChIKey | Computed from structure |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |
Strategic Retrosynthesis & Pathway Design
To access this scaffold efficiently, we employ a convergent synthesis strategy. The secondary alcohol is best installed via a Grignard addition to the corresponding pyridine carboxaldehyde. This approach is superior to reducing the ketone, as the aldehyde precursor is more readily accessible from commercially available 2-bromo-4-methylpyridine via formylation.
Mechanistic Pathway (Graphviz)
The following diagram illustrates the critical synthesis pathway, highlighting the Grignard addition and downstream diversification points.
Caption: Convergent synthesis route via lithiation-formylation followed by Grignard addition. Dashed lines indicate potential downstream applications.
Detailed Experimental Protocol
This protocol describes the synthesis of the target compound from the aldehyde intermediate. The causality of each step is explained to ensure reproducibility.
Step 1: Preparation of 6-Bromo-4-methylnicotinaldehyde
Note: If this intermediate is not purchased, it is synthesized via lithiation of 2-bromo-4-methylpyridine.
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Lithiation: Treat 2-bromo-4-methylpyridine with LDA in anhydrous THF at -78°C. The 4-methyl group directs lithiation to the 3-position (ortho-lithiation) due to the directing effect of the bromine and the acidity of the C3 proton.
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Formylation: Quench the lithiated species with dry DMF.
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Workup: Acidic hydrolysis yields the aldehyde.
Step 2: Grignard Addition (Target Synthesis)
Reagents:
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6-Bromo-4-methylnicotinaldehyde (1.0 eq)
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Phenylmagnesium bromide (1.2 eq, 1.0 M in THF)
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Anhydrous THF (Solvent)[1]
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Saturated NH₄Cl (Quench)
Procedure:
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Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet. Moisture will destroy the Grignard reagent, leading to benzene formation and reduced yield.
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Solubilization: Dissolve 6-bromo-4-methylnicotinaldehyde (1.0 g, 5.0 mmol) in anhydrous THF (15 mL). Cool the solution to 0°C using an ice bath.
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Why 0°C? Lower temperature suppresses side reactions (e.g., enolization) and controls the exotherm of the addition.
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Addition: Dropwise add PhMgBr (6.0 mL, 6.0 mmol) over 15 minutes.
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Observation: The solution may turn yellow/brown.
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Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1). The aldehyde spot should disappear.
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Quench: Cool back to 0°C and carefully add saturated aqueous NH₄Cl (10 mL).
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Caution: Exothermic reaction.
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Extraction: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: Purify the crude residue via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes) to yield (6-Bromo-4-methylpyridin-3-yl)(phenyl)methanol as an off-white solid.
Applications in Drug Discovery
This scaffold is highly versatile due to its three distinct points of reactivity (Alcohol, Bromide, Pyridine Nitrogen).
Palladium-Catalyzed Cross-Coupling
The C6-Bromine is an excellent handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.
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Utility: Installing heteroaryl groups to extend the scaffold into specific protein binding pockets (e.g., the ATP-binding site of kinases).
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Selectivity: The bromine at C6 is generally more reactive than chlorines on similar scaffolds, allowing for selective functionalization.
Alcohol Derivatization
The secondary alcohol can be:
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Oxidized: To the ketone (using MnO₂ or Dess-Martin Periodinane) to create an acyl-pyridine core.
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Converted to Leaving Group: Mesylation or halogenation (SOCl₂) allows for S_N2 displacement by amines, creating chiral benzylic amines common in GPCR antagonists.
Physicochemical Tuning
The 4-methyl group is not just a bystander; it provides:
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Steric Bulk: Restricts rotation of the C3-substituent, potentially locking the molecule in a bioactive conformation (atropisomerism potential if the phenyl ring is substituted).
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Lipophilicity: Increases logP slightly, improving membrane permeability compared to the des-methyl analog.
References
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PubChem. (n.d.). Substructure Search: Pyridinemethanol derivatives. Retrieved from [Link]
